molecular formula C11H11BrF3NO B7893768 2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide

2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Cat. No.: B7893768
M. Wt: 310.11 g/mol
InChI Key: PPMUPHQLSOZVHV-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide is an organic compound that features a bromine atom, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide typically involves the bromination of an appropriate precursor followed by acetamidation. One common method includes the bromination of N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antiviral, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
  • N-(2-Bromo-4-(trifluoromethyl)phenyl)acetamide
  • 2-Bromo-4-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-N-[1-[4-(trifluoromethyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-7(16-10(17)6-12)8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMUPHQLSOZVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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